molecular formula C25H27N5O3S B2745038 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1115867-11-2

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2745038
CAS RN: 1115867-11-2
M. Wt: 477.58
InChI Key: LZCZRDZCIVKJEJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Molecular Logic Gates

Research into amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlights their photophysical properties, solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. These compounds can act as multilevel logic gates based on pH-dependent fluorescence, showcasing their potential in developing advanced molecular devices (Uchacz et al., 2016).

Synthesis and Cytotoxic Activity

A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound , demonstrates significant cytotoxic effects against various cancer cell lines. These compounds present a potential pathway for the development of new anticancer agents (Deady et al., 2003).

Structural and Optical Properties

The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives have been studied, revealing their polycrystalline nature and potential for use in thin-film applications. This research underlines the material's capabilities in photovoltaic devices and organic electronics, suggesting a wide array of applications in optoelectronic devices (Zeyada et al., 2016).

Quantum Chemical Studies

Quantum chemical studies on molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) properties, and thermodynamic properties have been conducted on related quinoline derivatives. These studies provide insight into the electronic structure and reactive sites of the molecules, indicating their potential in designing materials with specific electronic and optical properties (Fatma et al., 2015).

Antimicrobial and Antitubercular Agents

Quinoline carboxylic acid derivatives, including structures related to the query compound, have been synthesized and evaluated for their antimicrobial, antimalarial, and antitubercular activities. These compounds show significant activity, highlighting their potential as lead compounds in the development of new therapeutics for infectious diseases (Pandya et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-6-5-7-20(16-19)28-23(32)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)21-8-3-4-9-22(21)33-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZRDZCIVKJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

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